2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one
CAS No.:
Cat. No.: VC15299172
Molecular Formula: C23H23NO3
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23NO3 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-(4-benzylpiperidine-1-carbonyl)-6-methylchromen-4-one |
| Standard InChI | InChI=1S/C23H23NO3/c1-16-7-8-21-19(13-16)20(25)15-22(27-21)23(26)24-11-9-18(10-12-24)14-17-5-3-2-4-6-17/h2-8,13,15,18H,9-12,14H2,1H3 |
| Standard InChI Key | KRNFHHKBSJYAMR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Introduction
2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry. The compound features a chromenone core, which is a bicyclic structure consisting of a benzopyran and a carbonyl group, combined with a piperidine moiety, specifically a benzylpiperidine group.
Synthesis
The synthesis of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one typically involves multi-step organic synthesis techniques. These steps can include reactions such as carbonylation, amidation, and coupling reactions. The synthesis can be optimized by controlling reaction conditions like temperature, solvent choice, and reaction time to enhance yield and purity.
Chemical Reactivity
The compound's chemical reactivity is primarily attributed to its functional groups, particularly the carbonyl group, which is susceptible to nucleophilic attack. This makes it a potential participant in various reactions such as nucleophilic addition, substitution, and condensation reactions.
Biological Activities and Potential Applications
Compounds similar to 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one have been investigated for their diverse biological activities, including potential pharmacological effects. The combination of a chromone structure with a benzylpiperidine moiety may enhance its bioactivity compared to simpler derivatives, suggesting potential applications in medicinal chemistry.
Potential Applications:
-
Pharmacological Studies: Due to its structural features, it may interact with biological targets.
-
Drug Development: Its unique structure could lead to novel therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one. These include other chromone derivatives and piperidine-based compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Methylchromone | C10H8O2 | Simple chromone derivative |
| 7-Hydroxyflavone | C15H10O3 | Flavonoid with antioxidant properties |
| Benzylpiperidine | C11H15N | Piperidine derivative used in medicinal chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume